8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane

Cyclic sulfate Nucleophilic substitution Spirocyclic building block

Select this compound for its unique, orthogonal reactivity: the Boc group allows acid-labile deprotection independent of hydrogenolysis-labile groups like Cbz, while the 2,2-dioxo cyclic sulfate ensures >80% nucleophilic ring-opening yields, significantly outpacing less reactive cyclic sulfite analogs. Its rigid spiro[4.5] core enhances target selectivity and metabolic stability over simpler piperidines. Commercially available at high purity (>99% from select manufacturers), it eliminates in-house purification for SAR and covalent inhibitor design, accelerating lead optimization.

Molecular Formula C11H19NO6S
Molecular Weight 293.34 g/mol
CAS No. 1257300-52-9
Cat. No. B1449915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
CAS1257300-52-9
Molecular FormulaC11H19NO6S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)COS(=O)(=O)O2
InChIInChI=1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3
InChIKeyBMYYGONTUFPZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane (CAS 1257300-52-9) – Procurement and Specification Overview


8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane is a spirocyclic organic compound characterized by a 1,3-dioxa-2-thia-8-azaspiro[4.5]decane core bearing a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a 2,2-dioxide (cyclic sulfate) moiety at the 2-thia position . Its molecular formula is C11H19NO6S and its average molecular mass is 293.34 g/mol . The compound is a solid at room temperature and is primarily used as a synthetic building block in medicinal chemistry and organic synthesis .

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane – Why In-Class Analogs Are Not Interchangeable


Generic substitution of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane with closely related spirocyclic amines or sulfite analogs is inadvisable due to two key structural features that dictate orthogonal reactivity: (i) the 2,2-dioxo (cyclic sulfate) moiety, which confers electrophilic reactivity distinct from the less reactive 2-oxo (cyclic sulfite) counterparts [1]; and (ii) the Boc protecting group, which enables acid-labile deprotection orthogonal to hydrogenolysis-labile groups such as Cbz [2]. Replacing the cyclic sulfate with a cyclic sulfite reduces nucleophilic ring-opening efficiency, while swapping Boc for another protecting group eliminates orthogonal deprotection compatibility in multi-step synthetic routes [1][2].

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane – Quantitative Differentiation vs. Comparators


Cyclic Sulfate (2,2-Dioxo) vs. Cyclic Sulfite (2-Oxo) Reactivity in Nucleophilic Ring Opening

The 2,2-dioxo-1,3-dioxa-2-thia moiety in 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane is a cyclic sulfate, which is intrinsically more reactive toward nucleophiles than the corresponding cyclic sulfite (2-oxo) analog [1]. Cyclic sulfates undergo ring opening with amines to yield β-amino sulfate salts in good to excellent yields, whereas cyclic sulfites react with amines to give amino alcohols with loss of SO2, a less efficient and less predictable pathway [1]. This enhanced reactivity is attributed to increased ring strain and partial double-bond character of the S=O bonds in the cyclic sulfate [2]. The quantitative difference is reflected in the typical yields of nucleophilic ring opening: cyclic sulfates routinely achieve yields >80%, while cyclic sulfites often require harsher conditions and produce lower yields (<60%) [2].

Cyclic sulfate Nucleophilic substitution Spirocyclic building block

Boc Protecting Group Orthogonal Stability vs. Cbz-Protected Analogs

The Boc group on the 8-azaspiro[4.5]decane nitrogen provides acid-labile protection that is orthogonal to the hydrogenolysis-labile Cbz group [1]. Under standard acidic conditions (e.g., 4 M HCl in dioxane or TFA in CH2Cl2, 0–25 °C, 2–4 h), the Boc group is cleaved with >95% efficiency while Cbz remains intact [1]. Conversely, catalytic hydrogenation (H2, Pd/C) removes Cbz quantitatively without affecting Boc [1]. This orthogonality is not achievable with analogs bearing only a Cbz group or with unprotected amines, which would undergo unwanted side reactions in complex synthetic sequences.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Commercial Purity: SynHet (>99%) vs. AKSci (95%) vs. Bidepharm (98+%)

Among commercial suppliers of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane, SynHet offers a purity specification of >99% (HPLC/GC) , while AKSci specifies a minimum purity of 95% and Bidepharm reports a standard purity of 98+% . The >99% purity grade from SynHet is accompanied by availability of USP/BP/Ph. Eur. pharma-grade material and ISO 9001 certification, which may be critical for GMP-like or regulatory-sensitive applications . In contrast, the 95% purity grade from AKSci is suitable for early-stage research but may require additional purification for sensitive transformations.

Chemical purity Vendor comparison Quality control

Predicted Physicochemical Properties: pKa and Density vs. Spirocyclic Analogs

Predicted physicochemical parameters for 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane include a pKa of -0.92 ± 0.20 and a density of 1.36 ± 0.1 g/cm³ . In comparison, the parent 1,4-dioxa-8-azaspiro[4.5]decane (without the thia-dioxide and Boc groups) has a density of 1.11 g/cm³ and a boiling point of 108–110 °C at 26 Torr . The introduction of the cyclic sulfate and Boc groups substantially increases density and boiling point (414.7 °C predicted for the title compound), reflecting higher molecular weight and polarity. These differences can influence solubility, chromatographic behavior, and formulation characteristics in downstream applications.

Physicochemical properties Drug-likeness Spirocyclic core

Molecular Weight and Spiro[4.5] Ring Size Comparison with Other Azaspiro Building Blocks

The molecular weight of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane is 293.34 g/mol . In contrast, 2-oxa-8-azaspiro[4.5]decane (CAS 176-69-2) has a molecular weight of 141.21 g/mol, and 1-oxa-4-azaspiro[4.5]decane (CAS 177-04-8) has a molecular weight of 143.19 g/mol [1]. The spiro[4.5]decane core of the target compound provides a rigid, three-dimensional scaffold with a larger molecular footprint than smaller spiro[4.4] or monocyclic analogs. This increased molecular weight and steric bulk can translate to enhanced target selectivity and improved metabolic stability in medicinal chemistry programs when incorporated into lead compounds [2].

Molecular weight Spirocyclic scaffold Building block selection

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane – High-Value Application Scenarios Based on Quantitative Differentiation


Multi-Step Synthesis of Spirocyclic Amines via Orthogonal Protection

The Boc group on 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane can be selectively removed under acidic conditions without affecting a Cbz-protected amine elsewhere in the molecule [1]. This orthogonality enables the construction of complex spirocyclic diamines and polyamines where sequential deprotection and functionalization are required. The cyclic sulfate moiety remains intact during Boc deprotection, preserving a reactive handle for late-stage diversification [2].

Nucleophilic Ring Opening for the Synthesis of Functionalized Piperidines

The cyclic sulfate (2,2-dioxo) group in 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane undergoes efficient nucleophilic ring opening with amines, azides, or fluorides to yield β-amino alcohols or β-azido/fluoro sulfates [1]. The high reactivity of the cyclic sulfate (compared to cyclic sulfites) ensures high yields (>80%) and regioselectivity, making it a reliable intermediate for the preparation of substituted piperidines and spirocyclic amines of pharmaceutical interest [2].

High-Purity Building Block for Medicinal Chemistry Hit-to-Lead Optimization

With commercial availability at >99% purity (SynHet), 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane can be directly employed in library synthesis and SAR studies without the need for in-house purification [1]. The spiro[4.5] core provides a rigid, three-dimensional scaffold that enhances target selectivity and metabolic stability relative to simpler piperidine or morpholine analogs [2]. The combination of high purity and privileged scaffold properties reduces lead optimization timelines and improves the reproducibility of biological assays.

Precursor to Spirocyclic Sulfamidates and Sulfates for Covalent Inhibitor Design

The cyclic sulfate group in 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane serves as an electrophilic warhead that can be exploited in the design of covalent inhibitors. Nucleophilic attack by a target enzyme's active-site residue (e.g., cysteine or serine) results in ring opening and irreversible inhibition [1]. The spirocyclic framework provides conformational constraint that can enhance binding affinity and selectivity compared to acyclic sulfates [2].

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